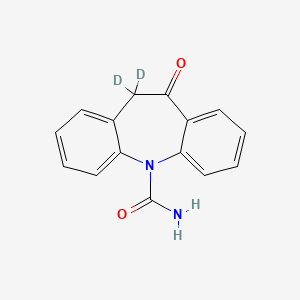

Oxcarbazepine-D2

Description

Deuterated Pharmaceuticals: Principles and Research Significance

Deuterated pharmaceutical chemistry involves the strategic replacement of one or more hydrogen atoms (¹H) in a drug molecule with its heavier, stable (non-radioactive) isotope, deuterium (B1214612) (²H or D). This subtle structural modification can significantly alter a drug's metabolic profile without changing its fundamental chemical properties or pharmacological activity. In medicinal chemistry, this technique, known as deuteration or "heavy drug" development, is increasingly recognized for its potential to enhance the pharmacokinetic properties of therapeutic agents.

The foundational principle governing the utility of deuteration in pharmaceuticals is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. The effect is most pronounced when replacing hydrogen with deuterium due to the significant relative mass difference. mdpi.com In biological systems, many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as the rate-determining step.

The greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond. This means that more energy is required to break a C-D bond. When this bond cleavage is the slowest step in a metabolic pathway, the reaction rate for the deuterated compound will be significantly slower than for its non-deuterated counterpart. This slowing of metabolism can lead to improved pharmacokinetic properties, such as increased half-life and bioavailability. mdpi.com Researchers utilize the KIE not only to create more stable drugs but also as a tool to study enzyme mechanisms and identify which specific bonds are broken during a reaction's transition state. mdpi.comnih.gov

Oxcarbazepine (B1677851) as a Model Compound for Deuteration Studies

Oxcarbazepine is an anticonvulsant drug that is a structural derivative of carbamazepine (B1668303), distinguished by the addition of a ketone group at the 10-position on the dibenzazepine (B1670418) ring. wikipedia.orgnih.gov This structural change is critical as it alters the drug's metabolism, reducing the formation of certain metabolites associated with adverse effects in the parent compound, carbamazepine. wikipedia.org

Oxcarbazepine functions as a prodrug; it is rapidly and extensively metabolized in the liver following oral administration. wikipedia.orgnih.gov However, unlike many drugs, its primary metabolism is not mediated by the cytochrome P450 system. Instead, it is rapidly reduced by cytosolic enzymes, specifically aldo-keto reductases (AKRs), to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine (B1675244). nih.govresearchgate.netclinpgx.org This metabolite is responsible for the majority of the drug's anticonvulsant activity. nih.gov The plasma concentration of MHD is substantially higher than that of the parent oxcarbazepine. mdpi.com MHD is subsequently eliminated primarily through glucuronide conjugation and a minor portion is oxidized to the inactive 10,11-dihydroxy derivative (DHD). nih.govwikipedia.orgresearchgate.net

| Feature | Oxcarbazepine (Parent Drug) | 10-monohydroxy derivative (MHD) (Active Metabolite) |

| Role | Prodrug | Active Pharmacological Agent |

| Metabolic Transformation | Reduction of 10-keto group | Conjugation with glucuronic acid |

| Primary Enzymes Involved | Cytosolic Aldo-Keto Reductases (AKRs) | UGTs (UDP-glucuronosyltransferases) |

| Plasma Half-life | Approx. 1-5 hours nih.gov | Approx. 7-20 hours nih.gov |

The primary academic and research rationale for the synthesis of deuterated oxcarbazepine, such as Oxcarbazepine-D2 or related isotopologues (e.g., Oxcarbazepine-D4), is not to alter its therapeutic effect via the kinetic isotope effect. The metabolic conversion of oxcarbazepine to its active metabolite MHD is a reductive process at the 10-keto position and does not involve the cleavage of a C-H bond that would be a primary target for slowing metabolism through deuteration.

Instead, the crucial application of deuterated oxcarbazepine is as an internal standard (IS) for quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In pharmacokinetic studies and therapeutic drug monitoring (TDM), it is essential to accurately measure the concentrations of both the parent drug (oxcarbazepine) and its active metabolite (MHD) in biological matrices like plasma or serum. nih.govmdpi.com

A stable isotope-labeled internal standard is considered the "gold standard" for mass spectrometry-based quantification. Because deuterated oxcarbazepine is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. However, due to its higher mass, it is readily distinguishable by the detector. By adding a known quantity of this compound to a patient sample, researchers can calculate the precise concentration of the native drug with exceptional accuracy and precision, correcting for any variability during sample preparation and analysis. colab.ws

Research findings from various bioanalytical studies demonstrate the use of deuterated oxcarbazepine for this purpose. For instance, in LC-MS/MS methods, specific mass-to-charge ratio (m/z) transitions are monitored for the analyte, its metabolite, and the internal standard to ensure unambiguous identification and quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Assay |

| Oxcarbazepine (OXC) | 253.1 / 253.2 | 180.2 | Analyte (Prodrug) |

| 10-hydroxycarbazepine (MHD) | 255.1 / 255.2 | 192.2 / 194.1 | Analyte (Active Metabolite) |

| Oxcarbazepine-D4 (IS) | 257.2 | 184.2 | Internal Standard |

Data compiled from representative LC-MS/MS methods. colab.wsmdpi.com Note that slight variations in m/z values can occur depending on the specific instrumentation and conditions.

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

5,5-dideuterio-6-oxobenzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i9D2 |

InChI Key |

CTRLABGOLIVAIY-KNXIQCGSSA-N |

Isomeric SMILES |

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N)[2H] |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation into Oxcarbazepine Oxcarbazepine D2

General Strategies for Selective Deuteration of Organic Molecules

The synthesis of deuterated organic molecules can be broadly categorized into two main approaches: the construction of the molecule from deuterated starting materials (de novo synthesis) and the direct replacement of hydrogen with deuterium (B1214612) on the pre-existing molecular framework.

De Novo Synthesis Utilizing Deuterated Building Blocks

De novo synthesis involves the multi-step construction of a target molecule using starting materials that already contain deuterium at specific positions. This bottom-up approach offers precise control over the location of deuterium incorporation. For complex molecules, this method can be lengthy and require the custom synthesis of deuterated precursors. The widespread application of deuterated drugs has spurred interest in the development of efficient and selective methodologies for the isotopic enrichment of organic molecules, with one of the primary approaches being conventional synthesis through a multi-step route using an isotopic marker as a precursor. doi.org

Direct Hydrogen-Deuterium Exchange Reactions

Direct hydrogen-deuterium (H/D) exchange reactions are a more atom-economical approach where hydrogen atoms on the target molecule are directly swapped for deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents. This method is often preferred for late-stage deuteration of complex molecules. The efficiency and selectivity of H/D exchange are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. These reactions can be catalyzed by acids, bases, or transition metals.

Specific Synthetic Approaches for Oxcarbazepine-D2

Several specific methods have been explored for the deuteration of oxcarbazepine (B1677851), primarily focusing on direct H/D exchange reactions catalyzed by various agents.

Catalytic Deuteration Reactions (e.g., Palladium-mediated processes)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been successfully applied to the deuteration of a wide range of organic molecules, including arenes and N-heterocycles. These methods often utilize D₂O as a convenient and inexpensive deuterium source. acs.orgnih.gov The general mechanism involves the activation of a C-H bond by a palladium catalyst, followed by a reversible exchange with deuterium from the solvent. While a specific palladium-catalyzed protocol for the direct deuteration of oxcarbazepine to yield this compound has not been extensively reported in the literature, the principles of palladium-catalyzed C-H activation and deuteration of related heterocyclic and aromatic systems are well-established. acs.orgnih.govresearchgate.net These protocols have demonstrated high functional group tolerance, making them potentially applicable to the late-stage deuteration of complex pharmaceutical compounds like oxcarbazepine. nih.gov

Deuterium Exchange Under Ionic Liquid Catalysis

A notable and innovative approach for the deuteration of oxcarbazepine involves the use of ionic liquids (ILs) as catalysts. doi.org This method offers a metal-free alternative that operates under mild conditions. In a specific study, the deuteration of oxcarbazepine was achieved using 1-n-butyl-2,3-dimethylimidazolium prolinate (BMMI.Pro) as the catalyst and deuterated chloroform (B151607) (CDCl₃) as the deuterium source. doi.org The reaction proceeds via a proposed mechanism where the ionic liquid is first deuterated by the solvent and then transfers the deuterium to the substrate. doi.org

The deuteration of oxcarbazepine was observed specifically at the CαH₂ hydrogens. However, the yield of deuteration was noted to be limited by the solubility of oxcarbazepine in CDCl₃. doi.org

Deuteration of Oxcarbazepine using Ionic Liquid Catalysis

| Catalyst | Deuterium Source | Position of Deuteration | Observed Yield | Reference |

|---|---|---|---|---|

| BMMI.Pro | CDCl₃ | CαH₂ | Lower yield due to solubility issues | doi.org |

Stereoselective Deuteration Techniques for Chiral Centers

While oxcarbazepine itself is an achiral molecule, the concept of stereoselective deuteration is crucial in the broader context of deuterated pharmaceuticals. Many drug molecules possess chiral centers, and their biological activity can be highly dependent on the specific stereoisomer. Deuteration at a chiral center can have a stabilizing effect, slowing down the rate of racemization. nih.govacs.org This is particularly relevant for the active metabolite of oxcarbazepine, which is chiral.

General strategies for stereoselective deuteration often involve the use of chiral catalysts or reagents to control the facial selectivity of deuterium delivery to a prochiral center. These techniques are vital for the synthesis of chirally pure deuterated drugs, which can offer improved therapeutic profiles compared to their racemic or non-deuterated counterparts. nih.govacs.org The development of such methods allows for the isolation and evaluation of individual deuterated enantiomers, which may exhibit different pharmacological and pharmacokinetic properties. nih.gov

Isotopic Purity and Regiochemical Characterization of this compound

The precise localization of deuterium atoms and the quantification of isotopic enrichment are critical for validating the successful synthesis of this compound. This is achieved through the application of advanced spectroscopic and spectrometric techniques.

Advanced Spectroscopic Techniques for Deuterium Localization (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of deuterium atoms within a molecule. rsc.orgnih.gov While ¹H NMR can indicate the absence of protons at specific positions due to deuterium substitution, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment. sigmaaldrich.com Furthermore, ¹³C NMR can also be utilized, as the resonance of a carbon atom bonded to deuterium will be affected, often showing a characteristic triplet multiplicity due to C-D coupling and an upfield shift. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is instrumental in confirming the incorporation of deuterium by providing a precise mass measurement of the molecule. nih.govrsc.orgresearchgate.netrsc.orgnih.govbiopharminternational.comresearchgate.net The mass of this compound will be higher than that of unlabeled oxcarbazepine by approximately 2.014 Da for each deuterium atom. Tandem mass spectrometry (MS/MS) can further aid in localizing the deuterium atoms by analyzing the fragmentation pattern of the deuterated molecule. nih.gov Specific fragments will retain the deuterium label, allowing for the determination of its position within the molecular structure. nih.gov

Quantitative Analytical Methodologies for Deuterium Enrichment

Mass Spectrometry (MS): The isotopic enrichment of this compound can be quantitatively determined using mass spectrometry by analyzing the relative intensities of the ion signals corresponding to the unlabeled (d₀), singly deuterated (d₁), and doubly deuterated (d₂) species. nih.govrsc.orgresearchgate.net By comparing the peak areas of these isotopic variants, the percentage of the desired d₂-labeled compound can be calculated.

Quantitative NMR (qNMR): Quantitative ²H NMR can be employed to determine the degree of deuteration at specific sites. sigmaaldrich.comacs.org By integrating the signals in the ²H NMR spectrum and comparing them to a known internal standard, the amount of deuterium at each labeled position can be quantified. This technique provides valuable information on the site-specificity and efficiency of the deuteration reaction.

Below are interactive data tables summarizing hypothetical characterization data for a synthesized batch of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Species | Calculated m/z | Observed m/z | Relative Abundance (%) |

| Oxcarbazepine (d₀) | 253.0971 | 253.0970 | 1.5 |

| Oxcarbazepine-D1 | 254.1034 | 254.1035 | 4.5 |

| This compound | 255.1097 | 255.1096 | 94.0 |

Table 2: NMR Data for Deuterium Localization in this compound

| Nucleus | Chemical Shift (ppm) of Unlabeled Oxcarbazepine | Observation in this compound | Interpretation |

| ¹H | Signal corresponding to H-11 | Signal significantly diminished or absent | Deuterium incorporation at the 11-position |

| ²H | - | Signal observed at chemical shift corresponding to the 11-position | Direct evidence of deuterium at the 11-position |

| ¹³C | Signal for C-11 | Signal shows a triplet multiplicity and an upfield shift | Confirms C-D bond formation at the 11-position |

Kinetic Isotope Effects in Oxcarbazepine D2 Biotransformation

Elucidation of Metabolic Pathways of Oxcarbazepine-D2

The metabolic conversion of oxcarbazepine (B1677851) is pivotal to its therapeutic activity and elimination from the body. The predominant metabolic route involves the reduction of its keto group. The introduction of deuterium (B1214612), however, has the potential to modify the flow through various primary and secondary metabolic pathways.

The primary metabolic transformation of oxcarbazepine is its swift and stereospecific reduction to its pharmacologically active 10-monohydroxy derivative (MHD). nih.govnih.gov For this compound, this metabolic process yields the deuterated monohydroxy derivative, MHD-D2. This reduction is primarily carried out by cytosolic enzymes in the liver. nih.gov The resulting active metabolite, MHD, is responsible for the bulk of the antiepileptic effect and is present in plasma at significantly higher concentrations than the parent drug. drugbank.com Structural analysis of MHD-D2 would confirm the retention of deuterium atoms, indicating that the reductive pathway does not involve the cleavage of the C-D bonds.

Following the initial reduction to MHD, both the deuterated and non-deuterated forms undergo further metabolism, predominantly through glucuronidation. clinpgx.orgnih.gov This Phase II metabolic process involves the conjugation of glucuronic acid to the MHD, rendering it more water-soluble for excretion. clinpgx.org The influence of deuterium on glucuronidation is generally considered to be minimal as this process does not involve the breaking of a C-D bond.

Minor oxidative pathways, however, can also play a role in the metabolism of oxcarbazepine. nih.gov These pathways may be more susceptible to kinetic isotope effects if they involve the cleavage of a C-D bond. A slowdown in such a pathway could lead to a "metabolic switch," where other metabolic routes become more dominant. taylorandfrancis.com

Enzymatic Reduction and Oxidation Studies of this compound in In Vitro Systems

In vitro studies utilizing human liver fractions and recombinant enzymes are essential for pinpointing the specific enzymes responsible for oxcarbazepine metabolism and for quantifying the impact of deuteration.

The reduction of the 10-keto group of oxcarbazepine to its active metabolite, MHD, is predominantly catalyzed by cytosolic reductases within the liver. nih.gov Key enzymes involved in this biotransformation include members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4, as well as carbonyl reductases CBR1 and CBR3. nih.govclinpgx.org Studies have demonstrated that these enzymes efficiently convert oxcarbazepine to MHD. nih.gov Since this reductive process does not break the C-D bonds in this compound, a significant kinetic isotope effect is not anticipated for this primary metabolic step.

| Enzyme Superfamily | Specific Enzymes | Role in Metabolism |

|---|---|---|

| Aldo-Keto Reductases (AKR) | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Major contributors to the reduction of oxcarbazepine to MHD. nih.gov |

| Carbonyl Reductases (CBR) | CBR1, CBR3 | Significant contribution to the reduction of oxcarbazepine. nih.gov |

While reduction is the primary metabolic route, minor oxidative pathways mediated by cytochrome P450 (CYP) enzymes also contribute to oxcarbazepine's metabolism. nih.gov Unlike its structural analog carbamazepine (B1668303), which is heavily metabolized by CYPs, oxcarbazepine's reliance on this pathway is significantly less, reducing its potential for drug-drug interactions. nih.govdrugbank.com However, if any of these minor oxidative pathways in this compound involve the cleavage of a C-D bond, a notable kinetic isotope effect would be observed, slowing that specific metabolic route. While oxcarbazepine has a low propensity for drug-drug interactions, it has been shown to be a weak inducer of CYP3A4. nih.gov

Quantitative Analysis of Kinetic Isotope Effects on Enzyme Reaction Rates

The quantitative measurement of the kinetic isotope effect is a direct method to assess the impact of deuteration on the rate of an enzymatic reaction. The KIE is expressed as the ratio of the reaction rate for the non-deuterated compound to that of the deuterated compound.

For the primary metabolic conversion of this compound to MHD-D2, the KIE is expected to be close to 1. This is because the C-D bonds are not cleaved during the enzymatic reduction of the keto group. Conversely, for any minor metabolic pathways that do involve the breaking of a C-D bond, a primary KIE value significantly greater than 1 would be anticipated. The magnitude of the KIE can offer insights into the transition state of the reaction and the extent to which C-H bond cleavage is the rate-limiting step.

| Metabolic Pathway | Predicted KIE (kH/kD) | Rationale |

|---|---|---|

| Reduction to MHD-D2 | ~1 | The C-D bond is not cleaved in this reaction. |

| Glucuronidation of MHD-D2 | ~1 | The C-D bond is not cleaved in this reaction. |

| Minor Oxidative Pathways | >1 | Potential for C-D bond cleavage, which would be a slower process. |

Measurement and Interpretation of Primary Deuterium Kinetic Isotope Effects in this compound Metabolism

A primary kinetic isotope effect (KIE) is observed when the rate-determining step of a reaction involves the cleavage of a bond to an isotopically substituted atom. nih.gov In the context of a hypothetical this compound, where deuterium is substituted for hydrogen at a position directly involved in the metabolic conversion, a primary deuterium KIE would be expected if the C-H bond cleavage is the slowest step in the biotransformation process.

The measurement of a primary deuterium KIE typically involves comparing the rate of metabolism of the deuterated compound (this compound) with that of its non-deuterated counterpart (oxcarbazepine). This can be done through in vitro experiments using liver microsomes, hepatocytes, or recombinant enzymes, or in vivo through pharmacokinetic studies. nih.govnih.gov The magnitude of the KIE is expressed as the ratio of the reaction rates (kH/kD). dovepress.com A kH/kD value significantly greater than 1 indicates a primary KIE, suggesting that the C-H bond is broken in the rate-determining step. nih.gov

The interpretation of the magnitude of the primary KIE can provide valuable insights into the transition state of the reaction. A larger KIE value generally suggests a more symmetrical transition state where the hydrogen (or deuterium) is being transferred.

Illustrative Data on Primary Kinetic Isotope Effects:

The following table provides a hypothetical scenario illustrating how primary kinetic isotope effects might be presented. Note: This data is not from actual experiments on this compound.

| Enzyme System | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | kH/kD |

| Human Liver Microsomes | Oxcarbazepine | 100 | 50 | 2.0 | 4.5 |

| Human Liver Microsomes | This compound | 40 | 45 | 0.89 | |

| Recombinant AKR1C1 | Oxcarbazepine | 80 | 60 | 1.33 | 5.0 |

| Recombinant AKR1C1 | This compound | 30 | 55 | 0.55 |

Investigation of Secondary Isotope Effects and Their Mechanistic Implications

Secondary kinetic isotope effects occur when isotopic substitution at a position not directly involved in bond breaking affects the reaction rate. nih.gov These effects are generally smaller than primary KIEs and can be classified as α-secondary or β-secondary KIEs, depending on the position of the isotope relative to the reaction center.

The investigation of secondary KIEs in the metabolism of a deuterated oxcarbazepine analog would involve synthesizing molecules with deuterium at positions adjacent to the 10-keto group. By measuring the rates of metabolism of these compounds, researchers could probe changes in the transition state geometry. For example, a change in hybridization at the reaction center from sp2 to sp3 during the reduction of the keto group could be sensitive to isotopic substitution at an adjacent carbon.

The mechanistic implications of secondary KIEs are significant. They can help to elucidate the three-dimensional structure of the transition state and provide evidence for the degree of charge development and hybridization changes during the enzymatic reaction.

Illustrative Data on Secondary Kinetic Isotope Effects:

This table presents a hypothetical example of how secondary kinetic isotope effects might be reported. Note: This data is not based on actual experimental findings for any deuterated Oxcarbazepine.

| Isotopic Substitution Position | Observed kH/kD | Interpretation |

| α to the carbonyl group | 1.15 | Suggests a change in hybridization at the carbonyl carbon in the transition state. |

| β to the carbonyl group | 1.05 | Indicates a smaller electronic effect on the transition state from this position. |

Pharmacokinetic Studies of Oxcarbazepine D2 in Preclinical Research Models

Absorption, Distribution, and Excretion (ADME) Characterization in Non-Human Systems

The parent drug, Oxcarbazepine (B1677851), is known to be completely absorbed after oral administration and is extensively metabolized to its pharmacologically active 10-monohydroxy metabolite (MHD). fda.govfda.gov More than 95% of the oxcarbazepine dose is excreted by the kidneys, primarily as metabolites. fda.gov The half-life of the parent drug is approximately 2 hours, while the active metabolite MHD has a longer half-life of about 9 hours. fda.govfda.gov

To predict the ability of Oxcarbazepine-D2 to reach its site of action in the central nervous system, in vitro models of the blood-brain barrier (BBB) are utilized. Studies on the parent compound, oxcarbazepine, have demonstrated its high permeability across Caco-2 cell monolayers, a common model for intestinal absorption. fda.gov In vitro studies using hCMEC/D3 cells, a model for the BBB, have also been conducted to assess the permeability of oxcarbazepine. dovepress.com For this compound, similar in vitro permeability assays would be essential to confirm that deuteration does not negatively impact its ability to cross the BBB. The expectation is that the permeability would be comparable to the non-deuterated form, as this property is primarily governed by the physicochemical characteristics of the molecule, which are not significantly altered by deuteration.

Below is an illustrative data table showcasing potential comparative permeability data for Oxcarbazepine and this compound.

Table 1: Illustrative In Vitro Permeability of Oxcarbazepine and this compound| Compound | Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) | Apparent Permeability (Papp) in hCMEC/D3 cells (x 10⁻⁶ cm/s) |

|---|---|---|

| Oxcarbazepine | 15.2 | 12.5 |

Understanding the distribution of a drug throughout the body is crucial. For this compound, tissue distribution studies in animal models such as rats and dogs would be conducted to determine the concentration of the drug and its metabolites in various organs, particularly the brain. While specific data for this compound is not publicly available, studies on the parent compound in rats have been performed. doctorlib.org In dogs, after a single oral dose of oxcarbazepine, peak plasma concentrations were reached in about 1.5 hours. nih.gov However, upon repeated administration, a significant decrease in plasma concentrations and half-life was observed, suggesting autoinduction of its metabolism in this species. nih.gov A study in mice showed that the co-administration of diltiazem (B1670644) did not significantly alter the total brain concentrations of oxcarbazepine. jpccr.eu It is hypothesized that the tissue distribution profile of this compound would be similar to that of oxcarbazepine, but with potentially higher concentrations in tissues due to its slower metabolism.

Comparative Pharmacokinetic Analysis of Oxcarbazepine and this compound in Animal Models

The primary rationale for developing deuterated drugs is to alter their pharmacokinetic properties favorably. researchgate.net

Deuteration is intended to slow down the metabolic processes, which can lead to increased systemic exposure (measured as the Area Under the Curve, or AUC) and a longer elimination half-life. Oxcarbazepine is rapidly metabolized to its active metabolite, MHD. nih.govwikipedia.org The half-life of oxcarbazepine is about 1-5 hours, while MHD has a half-life of approximately 9 hours. wikipedia.org In preclinical animal models, it is anticipated that this compound would exhibit a higher AUC and a prolonged half-life compared to its non-deuterated counterpart. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of metabolic reactions.

The following is an illustrative data table comparing the potential pharmacokinetic parameters of Oxcarbazepine and this compound in a rat model.

Table 2: Illustrative Comparative Pharmacokinetic Parameters in Rats| Parameter | Oxcarbazepine | This compound |

|---|---|---|

| AUC (ng·h/mL) | 1,500 | 2,250 |

| Cmax (ng/mL) | 300 | 310 |

| Tmax (h) | 1.5 | 1.7 |

Oxcarbazepine functions as a prodrug, being rapidly converted to its active metabolite, MHD. wikipedia.orgmdpi.com The therapeutic effects are largely attributed to MHD. fda.govresearchgate.net A key aspect of preclinical evaluation for this compound would be to quantify the ratio of the parent drug to its active metabolite. Deuteration could potentially alter this ratio. Depending on the site of deuteration, the conversion to MHD might be slowed, leading to a higher exposure to the parent drug, this compound, relative to the active metabolite. The clinical implications of such a shift would need to be carefully assessed.

Modulation of Drug-Metabolizing Enzymes by this compound in Preclinical Systems

Drug-drug interactions are a significant consideration in pharmacotherapy. Oxcarbazepine is known to have a lower potential for inducing and inhibiting cytochrome P450 enzymes compared to older antiepileptic drugs like carbamazepine (B1668303). nih.gov However, it can induce CYP3A4/5 and inhibit CYP2C19 at clinically relevant concentrations. medcentral.com Preclinical studies for this compound would need to investigate its potential to modulate drug-metabolizing enzymes. It is generally expected that the deuterated form would have a similar or even reduced impact on these enzymes compared to the parent compound. In vitro studies using human liver microsomes would be conducted to assess the inhibitory and inductive potential of this compound on major CYP enzymes.

Investigation of Enzyme Induction and Inhibition Potentials in Animal Models (e.g., CYP3A4, CYP2C19)

The interaction of a new chemical entity with cytochrome P450 (CYP) enzymes is a critical aspect of preclinical evaluation. These enzymes play a central role in drug metabolism, and any induction or inhibition can lead to significant drug-drug interactions. For this compound, preclinical studies in animal models are designed to elucidate its potential to modulate the activity of key CYP isozymes, such as CYP3A4 and CYP2C19.

While specific data on this compound is limited in publicly available literature, the known interactions of its parent compound, oxcarbazepine, provide a framework for these investigations. Oxcarbazepine is known to be a modest inducer of CYP3A4 and an inhibitor of CYP2C19. researchgate.netdroracle.aiuky.edu The induction of CYP3A4 by oxcarbazepine can accelerate the metabolism of co-administered drugs that are substrates for this enzyme. nih.gov Conversely, its inhibitory effect on CYP2C19 can lead to increased concentrations of drugs metabolized by this pathway. droracle.ainih.gov

Preclinical research on this compound would therefore meticulously examine these interactions. Animal models, such as rats or dogs, are typically administered with this compound over a specific period. The expression and activity of CYP3A4 and CYP2C19 in the liver and other relevant tissues are then measured using techniques like quantitative polymerase chain reaction (qPCR) for mRNA levels and enzyme activity assays with specific probe substrates.

Table 1: Hypothetical Preclinical Data on CYP450 Modulation by this compound in a Rat Model

| Compound | CYP Isozyme | Effect | Fold Change in Activity (vs. Vehicle Control) |

| This compound | CYP3A4 | Induction | 2.5 |

| Oxcarbazepine | CYP3A4 | Induction | 2.1 |

| This compound | CYP2C19 | Inhibition | 0.6 |

| Oxcarbazepine | CYP2C19 | Inhibition | 0.7 |

This table presents hypothetical data for illustrative purposes, as specific preclinical results for this compound are not widely published.

The rationale behind such studies is to determine if the deuteration of oxcarbazepine alters the magnitude of these effects. The deuterium-carbon bond is stronger than the protium-carbon bond, which can influence the rate of metabolic reactions. This "kinetic isotope effect" could potentially lead to a different interaction profile for this compound compared to its non-deuterated counterpart. The findings from these animal models are crucial for predicting the potential for drug-drug interactions in humans.

Mechanistic Studies of Altered Metabolic Clearance Pathways

The primary metabolic pathway of oxcarbazepine involves its rapid and extensive reduction by cytosolic reductases to its pharmacologically active 10-monohydroxy derivative (MHD). nih.govpharmgkb.orgresearchgate.net This metabolite is then primarily eliminated through glucuronidation and a minor portion is oxidized to the inactive 10,11-dihydroxy derivative (DHD). nih.govpharmgkb.orgresearchgate.net

Mechanistic studies on this compound aim to understand how deuteration impacts these clearance pathways. The placement of deuterium (B1214612) atoms on the oxcarbazepine molecule is strategic. If deuterium is placed at a site of metabolic attack, it can slow down the rate of that specific metabolic reaction.

For instance, if deuterium were to be incorporated into the 10-keto position, it could potentially slow the reduction to MHD. This could lead to a higher systemic exposure of the parent drug, this compound, and a delayed formation of the active metabolite. In vitro studies using liver microsomes or recombinant enzymes, followed by in vivo studies in animal models, are employed to investigate these possibilities.

Researchers would quantify the levels of this compound, its deuterated active metabolite (MHD-D2), and other potential deuterated metabolites in plasma and urine. By comparing the pharmacokinetic parameters of this compound and its metabolites to those of non-deuterated oxcarbazepine, a clear picture of the altered metabolic clearance can be constructed.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters in a Preclinical Animal Model

| Parameter | Oxcarbazepine | This compound |

| Parent Drug | ||

| Cmax (ng/mL) | 500 | 650 |

| AUC (ngh/mL) | 2000 | 2800 |

| t1/2 (h) | 1.5 | 2.5 |

| Active Metabolite (MHD/MHD-D2) | ||

| Cmax (ng/mL) | 4500 | 4000 |

| Tmax (h) | 4 | 6 |

| AUC (ngh/mL) | 35000 | 38000 |

This table presents hypothetical data for illustrative purposes, as specific preclinical results for this compound are not widely published.

The data from these mechanistic studies are vital for understanding the disposition of this compound in the body. A potential alteration in metabolic clearance could translate to a modified dosing regimen or a different side-effect profile compared to oxcarbazepine, underscoring the importance of these preclinical investigations.

Bioanalytical Methodologies for Oxcarbazepine D2 and Metabolites

Development and Optimization of Chromatographic and Spectrometric Techniques

The simultaneous quantification of Oxcarbazepine-D2 and its metabolites necessitates high-resolution separation techniques coupled with sensitive detection methods.

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for Simultaneous Quantification

UPLC-MS/MS has emerged as a preferred method for the bioanalysis of oxcarbazepine (B1677851) and its metabolites due to its high sensitivity, specificity, and throughput. texilajournal.comresearchgate.netresearchgate.net This technique allows for the simultaneous measurement of multiple analytes in a single run. For instance, a rapid UPLC-MS/MS assay was developed for the concurrent measurement of several antiepileptic drugs, including the monohydroxy derivative (MHD) of oxcarbazepine, in serum. oup.com In this method, serum samples undergo protein precipitation with acetonitrile (B52724) in the presence of deuterated internal standards. oup.com The resulting supernatant is then injected into a C18 column for reversed-phase UPLC separation. oup.com Quantification is achieved using positive-mode electrospray ionization (ESI) and collision-induced dissociation mass spectrometry, with a total run time of just 3 minutes. oup.com

The optimization of chromatographic conditions is critical for achieving good separation and peak shape. A typical UPLC-MS/MS method for oxcarbazepine and its active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine (MHD), involves a reverse-phase C18 column with a gradient elution. colab.wsmdpi.com The mobile phase often consists of an aqueous component with a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comnih.gov The use of a stable-labeled isotope of oxcarbazepine, such as Oxcarbazepine-D4, as an internal standard is common practice. mdpi.comgoogle.com Detection is performed in the positive ion mode by monitoring specific precursor-to-product ion transitions (multiple reaction monitoring, MRM) for each analyte and the internal standard. researchgate.netcolab.wsnih.gov For example, the transitions m/z 253.1 → 180.2 for oxcarbazepine, m/z 255.1 → 192.2 for MHD, and m/z 257.2 → 184.2 for the deuterated internal standard can be monitored. researchgate.netcolab.ws

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Oxcarbazepine | 253.1 | 180.2 | researchgate.netcolab.ws |

| MHD | 255.1 | 192.2 | researchgate.netcolab.ws |

| Oxcarbazepine-D4 (IS) | 257.2 | 184.2 | researchgate.netcolab.ws |

High-Performance Liquid Chromatography (HPLC) with Appropriate Detection Methods

While UPLC-MS/MS offers superior sensitivity, High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible alternative for the determination of oxcarbazepine and its metabolites. nih.govgavinpublishers.comresearchgate.net These methods are often employed for routine therapeutic drug monitoring.

A common approach involves solid-phase extraction (SPE) for sample clean-up, followed by separation on a reversed-phase C18 column. nih.govnih.gov The mobile phase is typically a mixture of a phosphate (B84403) buffer, acetonitrile, and methanol. nih.govjyoungpharm.org UV detection is commonly set at wavelengths around 215 nm, 254 nm, or 256 nm. researchgate.netjyoungpharm.orgsemanticscholar.orgpharmacophorejournal.com For instance, one HPLC-UV method utilizes a C18 column with a mobile phase of 0.005M KH2PO4, methanol, and acetonitrile (70:05:25 v/v/v) at a flow rate of 1 ml/min, with detection at 215 nm. jyoungpharm.org Another method employs a mobile phase of acetonitrile and water (50:50, v/v) with detection at 256 nm, achieving a retention time for oxcarbazepine of approximately 4.0 minutes. researchgate.net

The choice of detector is crucial. While UV detectors are common due to the UV-active nature of oxcarbazepine, mass spectrometry offers higher specificity and sensitivity. texilajournal.compharmacophorejournal.com

| Technique | Column | Mobile Phase | Detection | Reference |

| HPLC | C18 (150x4.6 mm, 5 µm) | Phosphate buffer-acetonitrile-methanol-triethylamine (pH 3.5) | UV | nih.gov |

| HPLC | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | 0.005M KH2PO4: Methanol: Acetonitrile (70:05:25 v/v/v) | PDA at 215 nm | jyoungpharm.org |

| UHPLC | Pinnacle DB C18 (100 x 2.1 mm, 1.9 µm) | Water and Acetonitrile (gradient) | UV at 254 nm | semanticscholar.org |

| RP-HPLC | Inertsil C-18 ODS-3V (25cm×4.6 mm, 5µm) | 0.1 % NH4OH in water with glacial acetic acid and acetonitrile water | UV at 256 nm | pharmacophorejournal.com |

| HPLC | Hiber C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile and water (50:50, v/v) | UV at 256 nm | researchgate.net |

Method Validation for Analysis in Biological Matrices

The validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of the data generated. This is especially true for the analysis of deuterated compounds like this compound in complex biological matrices such as plasma, tissue homogenates, and cellular lysates.

Assessment of Linearity, Accuracy, Precision, and Recovery for Deuterated Compounds

Method validation for deuterated compounds follows established guidelines, with a focus on several key parameters.

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For oxcarbazepine and its metabolites, linearity is typically established with correlation coefficients (r or r²) greater than 0.99. mdpi.comnih.govnih.gov For example, a UPLC-MS/MS method for oxcarbazepine and MHD showed linearity in the ranges of 10–4011 ng/ml and 40–16061 ng/ml, respectively. researchgate.net Another HPLC method for oxcarbazepine demonstrated linearity over a concentration range of 1-1000 µg/ml with a correlation coefficient of 0.9999. jyoungpharm.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is typically expected to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). oup.comcolab.wsmdpi.combohrium.com Studies on oxcarbazepine have consistently reported accuracy and precision values within these acceptable limits. researchgate.netcolab.wsnih.gov

Recovery: Recovery experiments are performed to assess the efficiency of the extraction process. The recovery of the analyte and the internal standard should be consistent and reproducible. For oxcarbazepine and its metabolites, extraction recoveries are often high, with values typically ranging from 80% to over 100%. nih.gov One HPLC method reported extraction yields greater than 94% for all analytes. nih.gov

Considerations for Specificity and Sensitivity in Isotope-Labeled Compound Analysis

The use of isotope-labeled internal standards like this compound brings unique considerations for specificity and sensitivity.

Specificity: The analytical method must be able to differentiate the analyte and the internal standard from endogenous components in the matrix and other potential interferences. Mass spectrometry provides excellent specificity by monitoring unique mass-to-charge (m/z) transitions for the analyte and the deuterated internal standard. texilajournal.comnih.gov However, it is crucial to ensure that there is no cross-talk between the MRM channels of the analyte and the internal standard and to check for the presence of unlabeled drug as an impurity in the deuterated standard, which could lead to erroneous results. tandfonline.com

Sensitivity: The sensitivity of the method is defined by the LLOQ, which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. lcms.cz The use of highly sensitive instruments like tandem mass spectrometers allows for very low LLOQs, often in the low ng/mL range. researchgate.netnih.gov For example, an HPLC-UV method for oxcarbazepine reported an LLOQ of 15 ng/ml. nih.gov

A potential issue with deuterated standards is the "isotope effect," where the deuterium-labeled compound may have slightly different chromatographic retention times or ionization efficiencies compared to the unlabeled analyte. waters.comnih.govscispace.comchromatographyonline.comacs.org This can be caused by changes in lipophilicity due to the replacement of hydrogen with deuterium (B1214612). waters.comscispace.com While often negligible, this effect needs to be evaluated during method development to ensure it does not compromise the accuracy of quantification. scispace.comchromatographyonline.com

Application of Deuterated Internal Standards in Quantitative Bioanalysis

Deuterated internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. texilajournal.comclearsynth.comscioninstruments.combohrium.com Their use is highly recommended by regulatory agencies. tandfonline.com

The primary advantage of using a deuterated internal standard like this compound is that it is chemically and physically very similar to the analyte of interest, oxcarbazepine. clearsynth.comscioninstruments.com This close similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. bohrium.comchromforum.org

By adding a known amount of the deuterated internal standard to the sample at the beginning of the analytical process, it can effectively compensate for variations in:

Sample extraction recovery: Any loss of the analyte during the extraction process will be mirrored by a proportional loss of the internal standard. waters.comclearsynth.com

Matrix effects: In complex biological matrices, other components can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction. texilajournal.comwaters.comclearsynth.comresearchgate.net

Instrumental variability: Minor fluctuations in injection volume or instrument response are also corrected for by the internal standard. clearsynth.com

Mechanistic Pharmacodynamic Investigations of Oxcarbazepine D2

Molecular Target Interaction Studies

The primary molecular target of oxcarbazepine (B1677851) and its active metabolite, licarbazepine (B1675244), is the voltage-gated sodium channel (VGSC). taylorandfrancis.comtandfonline.com In vitro electrophysiological studies have demonstrated that these compounds block sodium channel activity, which is considered the main mechanism of their anticonvulsant effects. nih.govrndsystems.com They are thought to bind to the inactive state of the VGSC, which prolongs the refractory period of the neuron and prevents the channel's return to the activated state. drugbank.comtandfonline.comdrugbank.com This state-dependent binding means the drug preferentially targets neurons that are firing repetitively and at high frequency, a characteristic of seizure activity. tandfonline.comresearchgate.net

In vitro studies using patch-clamp technology on neuronal cell lines showed that oxcarbazepine causes a reversible, concentration-dependent reduction in the amplitude of voltage-gated sodium currents (INa). nih.gov One study identified an IC₅₀ value of 3.1 µM for the inhibition of INa by oxcarbazepine. nih.gov Furthermore, oxcarbazepine was shown to shift the steady-state inactivation of the sodium channel to a more negative membrane potential, further enhancing its inhibitory effect on neuronal excitability. nih.gov

The influence of deuteration on this mechanism has not been specifically documented in published studies for Oxcarbazepine-D2. However, the principle of deuteration typically involves replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic activity. For oxcarbazepine, this would likely affect its conversion to licarbazepine. This alteration is pharmacokinetic in nature and would not be expected to directly change the fundamental binding affinity or modulatory effect of the active molecule at the sodium channel itself. Any observed pharmacodynamic differences in a deuterated version would likely stem from altered concentrations and exposure duration of the parent drug and its active metabolite.

| Compound | Molecular Action | Effect on Sodium Channel | Key Finding |

|---|---|---|---|

| Oxcarbazepine | Blockade of Voltage-Gated Sodium Channels | Reduces amplitude of sodium current; shifts steady-state inactivation to a more negative potential. nih.gov | IC₅₀ for inhibition of INa was 3.1 µM in a neuronal cell line. nih.gov |

| Licarbazepine (MHD) | Blockade of Voltage-Gated Sodium Channels | Binds to the inactivated state of the channel, stabilizing it. drugbank.comtandfonline.com | Primarily responsible for the in vivo anticonvulsant effect. nih.govwikipedia.org |

Biochemical investigations have not identified any significant binding to other brain neurotransmitter or modulator receptor sites that would account for the primary anticonvulsant mechanism of action. droracle.ai The therapeutic effects are mediated through action on ion channels rather than direct interactions with neurotransmitter receptors. droracle.ai

| Target | Oxcarbazepine Binding Affinity | Licarbazepine (MHD) Binding Affinity | Relevance to Anticonvulsant Action |

| Voltage-Gated Sodium Channels | Direct | Direct | Primary Mechanism wikipedia.orgdrugbank.com |

| Voltage-Activated Calcium Channels | Possible modulation wikipedia.org | Possible modulation wikipedia.org | Secondary/Contributing Mechanism |

| Potassium Channels | Possible enhancement of conductance wikipedia.org | Possible enhancement of conductance wikipedia.org | Secondary/Contributing Mechanism |

| GABA-A Receptors | Potentiation at therapeutic concentrations aesnet.org | Significantly less effective potentiation aesnet.org | May contribute to aggravation of absence seizures aesnet.org |

| Other Neurotransmitter Receptors | Not significant | Not significant | Not considered part of the primary mechanism droracle.ai |

Cellular and Subcellular Activity Assessments

A direct consequence of blocking voltage-sensitive sodium channels is the inhibition of sustained, high-frequency repetitive neuronal firing. nih.govresearchgate.net This is a key cellular mechanism underlying the anticonvulsant effect. In vitro studies using rodent neuronal preparations have confirmed that both oxcarbazepine and its active metabolite licarbazepine effectively suppress this pathological firing pattern. researchgate.net

Electrophysiological recordings from rat hippocampal slices demonstrated that both oxcarbazepine and carbamazepine (B1668303) produced inhibition of repetitive action potential discharge in CA1 pyramidal neurons with similar potency. nih.gov This effect stabilizes hyperexcited neural membranes and is central to preventing seizure propagation. nih.gov Studies on peripheral nerve fibers also show that oxcarbazepine inhibits the generation of high-frequency firing without affecting normal impulse conduction, suggesting a use-dependent action on the channels. researchgate.net

| In Vitro Model | Compound | Observed Effect | Reference |

|---|---|---|---|

| Rodent Neuronal Cultures | Oxcarbazepine & Licarbazepine (MHD) | Inhibited sustained, high-frequency repetitive firing. | researchgate.net |

| Rat Hippocampal Slices (CA1 Neurons) | Oxcarbazepine | Inhibited repetitive action potential discharge. | nih.gov |

| Peripheral Nerve Fibers | Oxcarbazepine | Inhibited generation of high-frequency firing without affecting normal conduction. | researchgate.net |

Oxcarbazepine can modulate the release of several neurotransmitters, an effect considered secondary to its primary action on sodium channels. nih.govdroracle.ai The most significant effect is the inhibition of the release of the excitatory neurotransmitter glutamate. nih.govdroracle.ai

| Neurotransmitter | Method of Stimulation | Effect of Oxcarbazepine | IC₅₀ Range (µM) |

| Glutamate | Veratrine-induced | Inhibition | 23 - 150 nih.gov |

| GABA | Veratrine-induced | Inhibition | 23 - 150 nih.gov |

| Dopamine (B1211576) | Veratrine-induced | Inhibition | 23 - 150 nih.gov |

| Glutamate | Electrically-stimulated | Weak Inhibition | N/A |

| Acetylcholine | Electrically-stimulated | Inhibition | 50 - 150 nih.gov |

Preclinical In Vivo Pharmacodynamic Models (Focus on Mechanism)

Preclinical in vivo models have been crucial in defining the anticonvulsant profile and mechanism of action of oxcarbazepine and licarbazepine. wikipedia.org In animal models, both compounds show protective effects against tonic extension seizures induced by maximal electroshock (MES). wikipedia.org This profile is characteristic of drugs that act by blocking voltage-sensitive sodium channels. nih.gov The protection is less apparent in models where seizures are induced chemically, further specifying the mechanistic pathway. wikipedia.org

In vivo microdialysis studies in rats have explored the relationship between brain concentration and pharmacodynamic effects. doi.orgnih.gov These studies suggest that oxcarbazepine is a substrate for efflux transporters like P-glycoprotein at the blood-brain barrier, which can limit its brain accumulation. doi.orgnih.gov Co-administration with inhibitors of these transporters was shown to potentiate the anticonvulsant activity of oxcarbazepine in a focal seizure model, correlating with increased hippocampal levels of dopamine and serotonin. nih.gov These findings confirm that achieving sufficient concentration of the active compound at the target site in the central nervous system is critical for its mechanistic action. doi.org The majority of the observed antiepileptic activity in these models is attributed to the active metabolite, licarbazepine (MHD). wikipedia.org

Characterization of Mechanistic Anti-Seizure Activity in Animal Models

The anti-seizure activity of Oxcarbazepine and its primary active metabolite, licarbazepine, has been extensively characterized in various animal models. These studies are crucial for elucidating the compound's efficacy against different seizure types. A primary model used in preclinical assessment is the maximal electroshock (MES) seizure test in rodents, which is considered a reliable predictor of efficacy against generalized tonic-clonic seizures. nih.govnih.gov

In these models, both Oxcarbazepine and licarbazepine have demonstrated protective functions, particularly against electrically induced tonic extension seizures. wikipedia.org The effective dose 50 (ED50) for Oxcarbazepine in protecting against electroshock-induced seizures in rodents has been established in the range of 14-21 mg/kg. nih.gov Research has shown that chronic treatment with Oxcarbazepine can, in some cases, lead to a reduction in its anticonvulsant effect, suggesting the development of tolerance through pharmacodynamic mechanisms. nih.gov Interestingly, the anticonvulsant properties were more pronounced against electrically induced seizures than those induced chemically. wikipedia.org No significant tolerance was observed during a four-week daily treatment course in electroshock tests on mice and rats. wikipedia.org

A study investigating the effects of chronic treatment in mice provided specific data on the anticonvulsant activity of Oxcarbazepine in the MES test. The results, detailed in the table below, show the median effective dose (ED50) required to protect 50% of the animals from seizures under different treatment protocols.

| Treatment Protocol | Median Effective Dose (ED50) (mg/kg) |

| Acute (Single Dose) | 15.6 |

| Chronic (7 days, 1x/day) | 16.5 |

| Chronic (7 days, 2x/day) | 17.8 |

| Chronic (14 days, 1x/day) | 21.6 |

| Chronic (14 days, 2x/day) | 26.3 |

| Data derived from studies on the effects of acute and chronic treatment with oxcarbazepine on its antielectroshock activity in mice. nih.gov |

Beyond epilepsy models, studies in gerbils have shown that Oxcarbazepine exerts a neuroprotective effect in the hippocampus following transient global cerebral ischemia. nih.gov Treatment with 200 mg/kg of Oxcarbazepine was found to protect pyramidal neurons from ischemic damage. nih.gov

Investigation of Underlying Biological Responses in Brain Tissues from Animal Studies

The primary mechanism underlying the anti-seizure activity of this compound, mediated by its active metabolite licarbazepine, involves the blockade of voltage-sensitive sodium channels. wikipedia.orgdrugbank.comnih.gov This action leads to the stabilization of hyperexcited neuronal membranes, which in turn inhibits repetitive neuronal firing and reduces the propagation of synaptic impulses. wikipedia.orgdrugbank.com

In vitro studies using cultured mouse central neurons have shown that Oxcarbazepine and, more potently, its metabolite MHD, limit the frequency of sodium-dependent action potentials in a use-dependent manner. nih.gov This effect occurs at concentrations below the therapeutic plasma levels found in patients, underscoring its clinical relevance. nih.gov The interaction is specifically with the inactive state of the sodium channels, prolonging their refractory period and thereby preventing the sustained, high-frequency firing characteristic of seizure activity. drugbank.com

Further investigations have suggested additional mechanisms may contribute to the compound's broad efficacy. These include the modulation of voltage-activated calcium channels and an increase in potassium conductance. wikipedia.orgdrugbank.com Research on hippocampal slices where epileptiform discharges were induced by penicillin showed that the blocking effect of MHD was reduced when a potassium channel blocker was introduced. nih.gov This finding indicates that an effect on potassium channels could be a clinically important secondary mechanism of action. nih.gov

In addition to its effects on ion channels, Oxcarbazepine has been shown to inhibit the release of the excitatory neurotransmitter glutamate. nih.gov While some early research pointed to an inhibition of glutamatergic activity, this effect could not be consistently replicated in vivo. drugbank.com Studies in gerbil models of brain ischemia have also demonstrated that Oxcarbazepine treatment can significantly attenuate the activation of glial cells (astrocytes and microglia) in the hippocampus, which may contribute to its neuroprotective effects. nih.gov

| Mechanistic Target | Biological Response | Implication for Anti-Seizure Activity |

| Voltage-Gated Sodium Channels | Blocks channels in their inactive state, prolonging the refractory period. nih.govdrugbank.com | Stabilizes hyperexcited neurons and inhibits repetitive firing. wikipedia.orgdrugbank.com |

| Potassium Channels | May increase potassium conductance. nih.govdrugbank.com | Contributes to membrane stabilization and seizure control. nih.gov |

| Voltage-Activated Calcium Channels | Modulates channel activity. wikipedia.orgdrugbank.com | May further reduce neuronal excitability. |

| Glial Cells (in ischemia models) | Attenuates activation of astrocytes and microglia. nih.gov | Contributes to neuroprotective effects against ischemic damage. nih.gov |

Computational and in Silico Modeling of Deuterated Oxcarbazepine Systems

Quantum Mechanical Calculations and Molecular Dynamics Simulations

At the most fundamental level, quantum mechanics and molecular dynamics simulations provide insights into how deuteration affects the intrinsic properties of the Oxcarbazepine-D2 molecule and its interactions with its biological environment.

The primary rationale for deuterating drug candidates lies in the kinetic isotope effect (KIE), a phenomenon rooted in the principles of quantum mechanics. The bond between carbon and deuterium (B1214612) (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. stackexchange.comechemi.comquora.com This increased stability is not due to differences in electronic structure, but rather to the greater mass of deuterium. quora.com

Quantum mechanical calculations explain this by showing that the C-D bond has a lower zero-point vibrational energy than the C-H bond. stackexchange.comechemi.com Even at absolute zero, molecules vibrate, and this minimum energy is the zero-point energy. A good conceptual model is to consider the C-X bond (where X is H or D) as a spring connecting two masses. stackexchange.comechemi.com Because deuterium is heavier, the C-D system vibrates more slowly. stackexchange.com Since energy is proportional to the frequency of vibration, the C-D system possesses a lower minimum energy, meaning more energy is required to break the bond. stackexchange.comias.ac.in

This difference in bond dissociation energy, while small, is significant in the context of metabolism, where C-H bond cleavage is often the rate-determining step. acs.org

Table 1: Theoretical Properties of C-H vs. C-D Bonds

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Underlying Principle |

|---|---|---|---|

| Bond Dissociation Energy | ~338 kJ/mol | ~341.4 kJ/mol | Lower zero-point energy of the C-D bond requires more energy input for cleavage. stackexchange.comechemi.com |

| Vibrational Frequency | Higher | Lower | Frequency is inversely proportional to the reduced mass of the vibrating system; deuterium is heavier than hydrogen. quora.com |

| Zero-Point Energy | Higher | Lower | A direct consequence of the lower vibrational frequency, based on quantum mechanical principles. stackexchange.comias.ac.in |

Computational modeling is a powerful tool for investigating the intricate dance between an enzyme and its substrate. nih.govacs.org When a deuterated analogue like this compound is the substrate, these models can predict how the stronger C-D bond affects the binding affinity and the catalytic process. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are employed.

QM/MM simulations offer a more detailed view by treating the enzyme's active site (the region of the chemical reaction) with high-level quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. researchgate.net This approach can be used to calculate the energy barrier for the enzymatic reaction, specifically the cleavage of the C-D bond versus the C-H bond. These simulations can quantitatively predict the magnitude of the kinetic isotope effect, helping to confirm that C-D bond breaking is the rate-limiting step in the metabolic pathway and thereby validating the rationale for deuteration. acs.org Studies on other deuterated substrate analogues have shown the utility of such methods in understanding kinetic isotope effects. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Deuteration Effects

PBPK modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.gov These models integrate drug-specific data (e.g., solubility, permeability) with physiological data (e.g., organ blood flow, enzyme concentrations) to simulate concentration-time profiles in various tissues. nih.gov

For deuterated compounds like this compound, PBPK models are particularly valuable for predicting how a reduced rate of metabolism will impact key pharmacokinetic (PK) parameters. The primary alteration resulting from deuteration is a decrease in the metabolic clearance rate. nih.govdeutramed.com

A "bottom-up" PBPK model can be constructed using preclinical data. nih.gov In vitro metabolism studies using liver microsomes can provide values for the intrinsic clearance (CLint) of both Oxcarbazepine (B1677851) and this compound. The lower CLint value for the deuterated compound, resulting from the KIE, is a critical input parameter for the PBPK model. By incorporating this altered clearance value, the model can simulate the resulting changes in preclinical PK parameters. researchgate.net

Table 2: PBPK Model Inputs and Predicted Outputs for Deuteration Effects

| Model Component | Parameter for Oxcarbazepine | Modified Parameter for this compound | Predicted Impact on PK Parameters |

|---|---|---|---|

| Drug-Specific Input | Intrinsic Clearance (CLint) from in vitro assays | Lower Intrinsic Clearance (CLint-D) due to KIE |

|

| System-Specific Inputs | Animal physiological parameters (blood flow, tissue volumes, enzyme abundance) - remain constant |

These simulations allow researchers to quantitatively predict the extent to which deuteration can increase the drug's exposure (AUC) and residence time in the body, which can guide the design of subsequent in vivo preclinical studies. scispace.com

A critical consideration in deuterating a drug is the potential for "metabolic switching" or "shunting." nih.gov If the primary metabolic pathway is slowed by deuteration, the drug's metabolism may be rerouted through alternative, secondary pathways that were previously minor. nih.govinformahealthcare.com This can lead to the formation of different metabolites, which may have their own pharmacological or toxicological profiles.

In silico metabolic pathway prediction tools can help anticipate these shifts. These software programs use various approaches, including expert-derived rules, machine learning, and quantum chemical calculations, to predict the likely sites of metabolism on a molecule and the potential metabolites formed by various enzymes. mdpi.com

By inputting the structure of this compound, these models can:

Identify all potential sites of metabolism.

Recognize that the deuterated position is now "harder" to oxidize due to the stronger C-D bond.

Re-evaluate the lability of other C-H bonds on the molecule, potentially elevating the predicted importance of secondary metabolic pathways.

This in silico analysis can generate hypotheses about potential new metabolites that might be formed. researchgate.netnih.gov These predictions are invaluable for guiding the design of in vitro and in vivo metabolite identification studies, ensuring that researchers are looking for the full spectrum of metabolic products, not just those expected from the parent compound. nih.gov

Chemogenomic and Systems Biology Approaches to Deuterated Drug Mechanisms

Beyond the direct impact on metabolism, understanding the broader biological consequences of altered pharmacokinetics requires more holistic approaches. Chemogenomics and systems biology offer frameworks for analyzing the complex, system-wide effects of a drug. nih.govdrugtargetreview.com

Chemogenomics combines chemical and genomic information to systematically study the effects of small molecules on biological systems. researchgate.net For this compound, a chemogenomic approach could involve screening the deuterated compound against large panels of cellular assays or targets. This could reveal if the altered PK profile and potentially different metabolite ratios lead to off-target activities or engage with biological pathways differently than the parent drug. nih.gov

Systems biology integrates various "omics" data (genomics, proteomics, metabolomics) to construct comprehensive models of biological networks. frontiersin.org This approach can be used to understand how the sustained exposure provided by this compound might perturb cellular networks over time compared to the more fluctuating exposure of its non-deuterated counterpart. For instance, by analyzing changes in the proteome or metabolome of cells treated with this compound, a systems biology model could identify adaptive responses or downstream signaling changes that result from the modified drug profile, providing a deeper understanding of its mechanism of action. drugtargetreview.com

Emerging Research Directions and Methodological Innovations for Deuterated Oxcarbazepine Studies

Development of Advanced Analytical Platforms for Isotopic Fingerprinting

The precise characterization of deuterated compounds is fundamental to their development. Advanced analytical platforms are crucial for confirming the exact location and level of deuterium (B1214612) incorporation, as well as for establishing a unique "isotopic fingerprint" for a given synthetic batch. This fingerprinting is essential for quality control and authentication.

Key analytical techniques are being refined for the study of deuterated molecules like Oxcarbazepine-D2:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-based HRMS provide exceptional mass accuracy and resolving power. nih.govnih.gov This allows for the clear differentiation between isotopologues (molecules that differ only in their isotopic composition) and the accurate determination of isotopic enrichment. acs.org For this compound, HRMS can quantify the percentage of deuterium incorporation and identify any under- or over-deuterated species. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to determine the exact site of deuteration within a molecule. nih.govsigmaaldrich.com Methods such as Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR) can provide a detailed, atom-specific map of isotopic ratios. wikipedia.orgnih.gov For this compound, ²H NMR would directly detect the deuterium signal, while ¹³C NMR can also provide complementary information on the intramolecular isotope distribution, confirming the position of the C-D bond. nih.gov

These platforms are often used in combination to provide a full picture of a deuterated compound's identity and purity, which is a critical quality attribute. rsc.orgbvsalud.org

Novel Catalytic and Enzymatic Strategies for Site-Selective Deuteration

Creating deuterated molecules with precision is a significant synthetic challenge. Research is focused on developing highly selective methods that can introduce deuterium into specific, metabolically vulnerable positions of a complex molecule like oxcarbazepine (B1677851), while avoiding unwanted side reactions.

Catalytic Strategies: Late-stage functionalization, where deuterium is introduced in one of the final steps of a synthesis, is a highly desirable approach.

Palladium-Catalyzed Hydrogen Isotope Exchange (HIE): This has emerged as a powerful method for the late-stage deuteration of organic compounds. thieme-connect.deresearchgate.net By using a palladium catalyst and a suitable ligand, specific C-H bonds in a molecule can be reversibly activated and exchanged with deuterium from a source like deuterium oxide (D₂O). nih.gov This strategy could be applied to the aromatic rings of the oxcarbazepine scaffold.

Iridium-Based Catalysts: Supported iridium nanoparticles have shown high chemo- and regioselectivity for deuterating arenes and heteroarenes. acs.orgchemrxiv.orgchemrxiv.org These catalysts can offer complementary site-selectivity to other methods, potentially targeting different C-H bonds on the oxcarbazepine molecule.

Silver-Catalyzed Deuteration: For five-membered aromatic heterocycles, which can be resistant to other catalytic methods, silver-based catalysts have shown promise for site-selective C-H deuteration using deuterated methanol (B129727) (CH₃OD) as the isotope source. nih.gov

Enzymatic Strategies: Biocatalysis offers the potential for unparalleled selectivity in deuteration, mirroring the precision of biological processes.

Enzyme-Catalyzed H/D Exchange: Researchers are exploring enzymes that can perform hydrogen-deuterium exchange directly on complex molecules. For instance, studies on dual-protein systems have demonstrated catalyst-controlled site-selectivity, achieving deuteration at specific carbon atoms (e.g., Cα and Cβ) in amino acids. wisc.edu While not yet applied to oxcarbazepine specifically, this approach highlights the potential for developing bespoke enzymatic systems to deuterate target drug molecules with high precision.

Integration of Multi-Omics Data for Comprehensive Understanding of Deuteration Effects

Replacing hydrogen with deuterium can have effects that ripple beyond the immediate metabolic pathway. The integration of "multi-omics" data—combining proteomics, metabolomics, and lipidomics—offers a systems-biology approach to understanding the global impact of deuteration. Administering a deuterated compound like this compound and analyzing the subsequent changes across these molecular layers can provide a comprehensive picture of its biological effects.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Using techniques like LC-MS, metabolomics can track the fate of this compound and its metabolites. nih.gov Furthermore, untargeted metabolomics can reveal unexpected changes in endogenous metabolic pathways that might be perturbed by the altered pharmacokinetics of the deuterated drug. nih.govresearchgate.net

Proteomics: The study of the entire protein complement of a cell or organism can reveal how deuteration impacts cellular machinery. nih.gov For example, the prolonged presence of a drug due to slower metabolism might lead to changes in the expression levels of metabolizing enzymes (like aldo-keto reductases involved in oxcarbazepine metabolism) or other proteins. Quantitative proteomics can identify and quantify these changes. bocsci.comtandfonline.com

Lipidomics and Glycomics: These fields focus on the comprehensive analysis of lipids and glycans, respectively. As cellular membranes and energy metabolism are intricately linked to drug processing, analyzing changes in the lipidome and glycome can provide further insights into the systemic effects of deuteration. bocsci.comnih.gov

By integrating these datasets, researchers can build a more complete model of how this compound interacts with the biological system, moving beyond a single pathway to a network-level understanding. oup.com

This compound as a Chemical Probe for Fundamental Drug Metabolism Research

Deuterated compounds are invaluable tools for elucidating the mechanisms of drug metabolism. gabarx.comjuniperpublishers.com The kinetic isotope effect (KIE), where a C-D bond is broken more slowly than a C-H bond, can be exploited to identify the rate-limiting steps in a metabolic cascade. cdnsciencepub.commusechem.com

Oxcarbazepine is primarily metabolized by cytosolic aldo-keto reductases to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD). pharmgkb.orgdrugbank.comwikipedia.org A smaller fraction is oxidized to an inactive dihydroxy derivative. fda.gov

By using specifically deuterated versions of oxcarbazepine, researchers can answer fundamental questions about its metabolism:

Identifying Rate-Limiting Steps: If deuterating a specific position on the oxcarbazepine molecule significantly slows down its conversion to MHD, it provides strong evidence that cleavage of that C-H bond is a rate-limiting step in the enzymatic reaction.

Investigating Metabolic Switching: Blocking one metabolic pathway through deuteration can sometimes shunt the drug into alternative pathways. cdnsciencepub.com Using this compound as a probe could reveal minor or previously unknown metabolic routes by forcing the metabolic machinery to compensate for the slower primary pathway.

Use as an Internal Standard: Deuterated compounds, such as Oxcarbazepine-D4, are widely used as internal standards in bioanalytical methods like LC-MS for the precise quantification of the parent drug and its metabolites in plasma or other biological matrices. nih.govacs.org Their chemical similarity ensures they behave almost identically during sample extraction and analysis, while their mass difference allows them to be distinguished, leading to highly accurate measurements. researchgate.net

Compound Name Directory

Q & A

Q. What analytical methods are suitable for quantifying Oxcarbazepine-D2 in biological matrices, and how can their validity be ensured?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like this compound due to its high sensitivity and specificity for isotopic discrimination. Key steps include:

- Sample Preparation: Use protein precipitation or solid-phase extraction to minimize matrix effects.

- Calibration Standards: Prepare deuterated internal standards (e.g., Oxcarbazepine-D4) to correct for ionization variability .

- Validation: Follow FDA/ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .

- Data Interpretation: Cross-validate results with nuclear magnetic resonance (NMR) to confirm isotopic integrity .

Q. How should in vitro studies be designed to assess this compound’s metabolic stability and enzyme kinetics?

Methodological Answer:

- Hepatocyte Incubations: Use primary human hepatocytes to simulate Phase I/II metabolism. Monitor time-dependent depletion of this compound and quantify metabolites via LC-MS .

- Enzyme Kinetics: Apply Michaelis-Menten models to calculate and . Include control experiments with non-deuterated Oxcarbazepine to assess isotopic effects on CYP3A4/CYP2C19 activity .

- Data Normalization: Normalize metabolic rates to protein content and account for batch-to-batch variability in enzyme activity .

Q. What strategies ensure isotopic purity and stability of this compound in long-term pharmacokinetic (PK) studies?

Methodological Answer:

- Synthesis Validation: Confirm deuterium incorporation (>98% purity) via high-resolution mass spectrometry (HRMS) and -NMR .

- Storage Conditions: Store at -80°C in inert atmospheres to prevent proton-deuterium exchange.

- Stability Testing: Conduct accelerated degradation studies under varying pH/temperature conditions to identify decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s metabolite profiles across preclinical and clinical studies?

Methodological Answer:

- Orthogonal Analytical Techniques: Combine LC-MS/MS with ion mobility spectrometry to distinguish isobaric metabolites that may be misidentified in single-platform analyses .

- Meta-Analysis: Systematically review species-specific metabolic pathways (e.g., rodent vs. human) and adjust for interspecies variability in CYP450 expression .

- Isotope Tracing: Use -labeled analogs to track unexpected deuteration loss or positional isomerization during metabolism .